![molecular formula C22H20Cl2FN5OS B2506447 5-((3,4-二氯苯基)(4-(2-氟苯基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 869344-13-8](/img/structure/B2506447.png)

5-((3,4-二氯苯基)(4-(2-氟苯基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

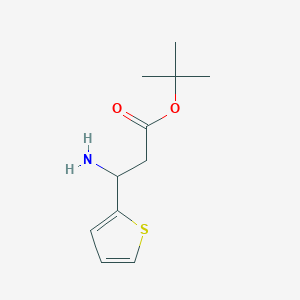

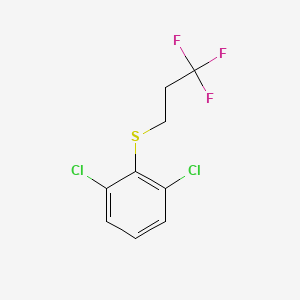

The compound "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of multiple pharmacophores, including a piperazine ring, a triazol ring, and dichlorophenyl and fluorophenyl groups, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activities . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve key steps such as the displacement of sulfinyl groups and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound under analysis.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior and interaction with biological targets. The piperazine ring is a common feature in many pharmaceuticals and is known for its ability to interact with various receptors. The triazol ring is another important feature that can contribute to the compound's binding affinity and selectivity. The presence of dichlorophenyl and fluorophenyl groups may also enhance the compound's ability to cross biological membranes due to their lipophilic nature.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, compounds with similar structures have been shown to undergo various chemical transformations. These may include reactions typical for aromatic halides, such as nucleophilic aromatic substitution, and reactions involving the piperazine and triazol rings, such as alkylation or acylation . The compound's reactivity could be further explored through experimental studies to determine its potential as a lead compound in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred based on its structural analogs. The presence of multiple aromatic rings and halogen substituents suggests that the compound is likely to be lipophilic, which could affect its solubility and distribution in biological systems . The piperazine ring might impart basic properties, potentially influencing the compound's solubility in acidic or basic environments. The molecular weight, melting point, and other physicochemical properties would need to be determined experimentally to fully understand the compound's behavior.

科学研究应用

合成与生物学评估

对与化学结构“5-((3,4-二氯苯基)(4-(2-氟苯基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇”相关的 novel 化合物的合成及其抗菌、抗真菌、抗肿瘤和抗病毒活性评估进行了研究。这些研究旨在探索这些化合物在各种医学领域的治疗潜力。

抗菌和抗真菌活性:一些研究集中在 1,2,4-三唑衍生物的合成及其抗菌活性的评估上。由类似化学骨架合成的化合物对各种微生物表现出良好至中等的活性,表明了开发新型抗菌剂的潜力 (Bektaş, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

抗肿瘤活性:对带有特定部分的稠合 1,2,4-三唑衍生物合成的研究表明,一些化合物对一组六十个癌细胞系表现出中等到优异的体外抗肿瘤活性。这提示了开发新型抗肿瘤剂的一个有希望的途径 (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

抗糖尿病潜力:合成了一系列三唑并吡啶嗪-6-基取代的哌嗪,并通过抑制二肽基肽酶-4 (DPP-4) 评估了它们作为抗糖尿病药物的潜力。这些研究表明此类化合物在胰岛素促分泌活性中的作用,为抗糖尿病药物开发的进一步探索提供了基础 (Bindu, Vijayalakshmi, & Manikandan, 2019).

抗病毒活性:已经探索了新型化合物的合成和抗病毒活性的评估,特别是针对烟草花叶病毒 (TMV) 的活性。这项研究证明了某些衍生物在抗病毒疗法中的应用潜力,展示了此类化学结构的广泛应用 (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

作用机制

Target of Action

Compounds with similar structures often interact with multiple receptors, contributing to their biological activity . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction with its targets could involve binding to the active site of the receptor, leading to activation or inhibition of the receptor’s function. The exact mode of action would depend on the nature of the target and the specific interactions between the compound and the target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

5-[(3,4-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2FN5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-6-7-15(23)16(24)12-14)29-10-8-28(9-11-29)18-5-3-2-4-17(18)25/h2-7,12,19,31H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEXLARGDYNLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)